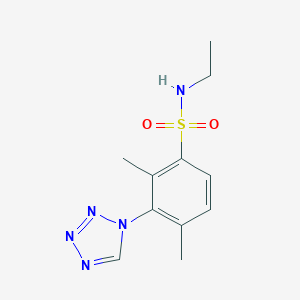

N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE

Beschreibung

N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C11H15N5O2S and a molecular weight of 281.3341 g/mol . This compound is characterized by the presence of a benzenesulfonamide group substituted with an ethyl group, two methyl groups, and a tetraazolyl group. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

Molekularformel |

C11H15N5O2S |

|---|---|

Molekulargewicht |

281.34 g/mol |

IUPAC-Name |

N-ethyl-2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H15N5O2S/c1-4-13-19(17,18)10-6-5-8(2)11(9(10)3)16-7-12-14-15-16/h5-7,13H,4H2,1-3H3 |

InChI-Schlüssel |

HFDYNGRDJOMWMU-UHFFFAOYSA-N |

SMILES |

CCNS(=O)(=O)C1=C(C(=C(C=C1)C)N2C=NN=N2)C |

Kanonische SMILES |

CCNS(=O)(=O)C1=C(C(=C(C=C1)C)N2C=NN=N2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE involves several steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with sodium azide to form the corresponding sulfonyl azide. This intermediate is then reacted with ethylamine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction .

Analyse Chemischer Reaktionen

N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The tetraazolyl group may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds, such as:

N-ethyl-4-methylbenzenesulfonamide: This compound lacks the tetraazolyl group, making it less versatile in terms of chemical reactivity and biological activity.

N-ethyl-2,4-dimethylbenzenesulfonamide: Similar to the target compound but without the tetraazolyl group, resulting in different chemical and biological properties.

N-ethyl-2,4-dimethyl-3-(1H-imidazol-1-yl)benzenesulfonamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.